Fmoc-N-(2-Boc-aminoethyl)-Gly-OH
Overview
Description
“Fmoc-N-(2-Boc-aminoethyl)-Gly-OH” is a key building block in the solid-phase synthesis of Peptide Nucleic Acids (PNAs) . It is also known as Fmoc-N-(2-Boc-aminoethyl)glycine .
Synthesis Analysis
The synthesis of “Fmoc-N-(2-Boc-aminoethyl)-Gly-OH” involves stirring N-(2-tert-butoxycarbonylaminoethyl)aminoacetic acid together with water, sodium hydrogen carbonate, and tetrahydrofuran . Subsequently, N-(9-fluorenylmethoxycarbonyloxy)succinimide is added . The mixture is stirred at room temperature for 20 hours, and the salt is removed by filtration .Molecular Structure Analysis
The empirical formula of “Fmoc-N-(2-Boc-aminoethyl)-Gly-OH” is C24H28N2O6 . Its molecular weight is 440.49 . The SMILES string representation of its structure isCC(C)(C)OC(=O)NCCN(CC(O)=O)C(=O)OCC1c2ccccc2-c3ccccc13
. Chemical Reactions Analysis
“Fmoc-N-(2-Boc-aminoethyl)-Gly-OH” is used in various reactions due to its stability and compatibility. It is particularly useful in peptide synthesis and drug development.Physical And Chemical Properties Analysis
“Fmoc-N-(2-Boc-aminoethyl)-Gly-OH” has a high GI absorption and is a substrate of P-gp . It is an inhibitor of CYP1A2, CYP2C19, CYP2C9, and CYP3A4 . Its Log Po/w (iLOGP) is 2.78 , indicating its lipophilicity. It is moderately soluble, with a solubility of 0.0228 mg/ml .Scientific Research Applications
Biochemical and Pharmacological Research Relevance
Human Flavin-Containing Monooxygenases :
- The pharmacological and toxicological significance of human flavin-containing monooxygenase (FMO) is substantial. FMOs oxygenate heteroatom-containing chemicals and drugs, generally converting them into harmless metabolites. This process is vital in drug metabolism, highlighting the potential relevance of compounds like Fmoc-N-(2-Boc-aminoethyl)-Gly-OH in pharmacological applications (Cashman & Zhang, 2006).
Functional Magnetic Resonance Imaging (fMRI) :
- While not directly related to chemical synthesis, the development of methodologies for investigating cognitive processes and the reliability of fMRI findings showcases the importance of advanced scientific techniques in understanding human biology (Bennett & Miller, 2010). Such methodologies may indirectly relate to research on compounds for neurological applications.
Electrochemical Biosensors :
- The review on electrochemical biosensors based on ferroceneboronic acid and its derivatives discusses the development of biosensors for various applications, including the detection of sugars and glycated hemoglobin. This highlights the growing importance of electrochemical methods in biomedical research, which could be relevant for the analytical applications of compounds like Fmoc-N-(2-Boc-aminoethyl)-Gly-OH (Wang et al., 2014).
Peptide Medicines and Impurities :
- The analysis of peptide medicines and their impurities underscores the complexity of peptide synthesis and the importance of controlling impurities, which is directly relevant to the synthesis and application of specific peptide compounds like Fmoc-N-(2-Boc-aminoethyl)-Gly-OH (D'Hondt et al., 2014).
Nanomaterials in Medicine :
- The use of flavonoids in the 'Green' synthesis of nanomaterials for therapeutic purposes illustrates the intersection between natural compounds and advanced materials science, potentially relevant to the research and development of new drug delivery systems or biomedical devices (Sathishkumar et al., 2018).
Safety And Hazards
The safety and hazards associated with “Fmoc-N-(2-Boc-aminoethyl)-Gly-OH” are indicated by the signal word "Warning" . The hazard statements include H302, H315, H319, and H335 , suggesting that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.
properties
IUPAC Name |
2-[9H-fluoren-9-ylmethoxycarbonyl-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]amino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O6/c1-24(2,3)32-22(29)25-12-13-26(14-21(27)28)23(30)31-15-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,20H,12-15H2,1-3H3,(H,25,29)(H,27,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMLJSDLXJRGOKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCN(CC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50373276 | |
Record name | Fmoc-N-(2-Boc-aminoethyl)-Gly-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50373276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-N-(2-Boc-aminoethyl)-Gly-OH | |
CAS RN |
141743-15-9 | |
Record name | Fmoc-N-(2-Boc-aminoethyl)-Gly-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50373276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[(2-{[(tert-butoxy)carbonyl]amino}ethyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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